molecular formula C24H24N6O2 B2824852 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097910-44-4

2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2824852
CAS No.: 2097910-44-4
M. Wt: 428.496
InChI Key: WCZNOFYYPULSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a dihydropyridazinone core

Properties

IUPAC Name

2-[[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c31-23-11-10-20(19-6-2-1-3-7-19)26-30(23)16-18-12-14-28(15-13-18)24(32)17-29-22-9-5-4-8-21(22)25-27-29/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZNOFYYPULSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form 1H-1,2,3-benzotriazole.

    Acetylation: The benzotriazole intermediate is then acetylated using acetyl chloride or acetic anhydride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetyl chloride.

    Piperidine Derivative Formation: The acetylated benzotriazole is reacted with piperidine to form the piperidin-4-yl derivative.

    Coupling with Dihydropyridazinone: Finally, the piperidine derivative is coupled with 6-phenyl-2,3-dihydropyridazin-3-one under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzotriazole moiety.

    Reduction: Reduction reactions can target the dihydropyridazinone core, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or benzotriazole.

    Reduction: Reduced forms of the dihydropyridazinone core.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Potential therapeutic areas include:

    Anticancer: Due to its ability to interact with DNA or proteins involved in cell proliferation.

    Antimicrobial: The benzotriazole moiety is known for its antimicrobial properties.

    Neurological Disorders: The piperidine ring is a common feature in many neuroactive compounds.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds, facilitating binding to biological macromolecules. The piperidine ring may interact with neurotransmitter receptors, while the dihydropyridazinone core could inhibit enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler compound with similar biological activities.

    Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines.

    Dihydropyridazinone Derivatives: Other compounds with the dihydropyridazinone core, such as 6-phenyl-2,3-dihydropyridazin-3-one.

Uniqueness

What sets 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one apart is its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for a wide range of interactions and applications, making it a versatile compound in both research and industrial contexts.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Piperidine functionalization : Acetylation of the piperidine ring at position 4 with 1H-benzotriazole via nucleophilic substitution.
  • Pyridazinone assembly : Cyclization of the dihydropyridazin-3-one core under controlled anhydrous conditions (e.g., using POCl₃ or DCC as coupling agents).
  • Optimization : Reaction parameters (temperature: 60–80°C, solvent: DMF or THF) must be tightly controlled to avoid by-products like unreacted intermediates or over-acylated derivatives .
    • Characterization : Confirmation of purity and structure via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), HPLC (≥95% purity), and HRMS .

Q. Which characterization techniques are essential for validating the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the benzotriazole (δ 8.3–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and dihydropyridazinone (δ 6.1–6.3 ppm) moieties.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ with m/z matching theoretical mass (e.g., ~480–500 Da).
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and stereochemistry .

Q. How can researchers optimize reaction yields during synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and temperature. Response surface methodology (RSM) can identify optimal conditions .
  • By-product Mitigation : Employ scavengers (e.g., molecular sieves for water-sensitive steps) or gradient purification via flash chromatography .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or biological interactions?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values .

Q. How can spectral data contradictions (e.g., NMR vs. XRD) be resolved during structure validation?

  • Case Example : Discrepancies in dihydropyridazinone ring conformation may arise from dynamic effects in solution (NMR) versus static crystal packing (XRD).
  • Resolution :

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare experimental XRD data with computational crystal structure predictions (Mercury Software) .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Target Identification : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to the benzotriazole’s ATP-mimetic potential.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., staurosporine) and validate via Western blot for apoptosis markers (caspase-3/7) .

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Formulation Strategies :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays.
  • Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.